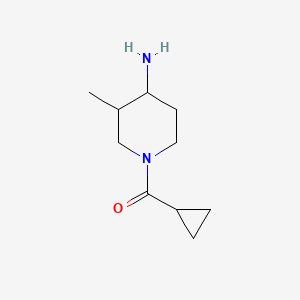1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine
CAS No.: 1384428-00-5
Cat. No.: VC7578417
Molecular Formula: C10H18N2O
Molecular Weight: 182.267
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1384428-00-5 |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.267 |
| IUPAC Name | (4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone |
| Standard InChI | InChI=1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3 |
| Standard InChI Key | QKXUJCFQMFMUBY-UHFFFAOYSA-N |
| SMILES | CC1CN(CCC1N)C(=O)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine possesses the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . The IUPAC name cyclopropyl-[4-(methylamino)-3-methylpiperidin-1-yl]methanone reflects its bicyclic architecture, combining a strained cyclopropane moiety with a methylated piperidine ring. Key structural attributes include:
-
Cyclopropane ring: Imparts angular strain (≈27.5 kcal/mol) that enhances reactivity and influences binding interactions with biological targets.
-
3-Methylpiperidine subunit: Introduces steric effects that modulate conformational flexibility and chiral center stability (specific rotation data pending).
-
Amide linkage: Facilitates hydrogen bonding with proteolytic enzymes or receptor sites .
A comparative analysis of related analogs (Table 1) reveals how positional isomerism impacts physicochemical properties:
Table 1: Structural comparison of piperidine-based cyclopropane derivatives.
Spectroscopic Signatures
While experimental NMR and IR data remain unpublished, computational models predict:
-
¹H NMR: Distinct signals for cyclopropane protons (δ 0.8–1.2 ppm), piperidine methyl groups (δ 1.3–1.6 ppm), and amide NH (δ 5.8–6.2 ppm).
-
IR Spectroscopy: Strong absorption bands at ≈1650 cm⁻¹ (C=O stretch) and ≈3300 cm⁻¹ (N-H stretch) .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a two-step protocol (Fig. 1):
-
Amination of 3-methylpiperidin-4-one:
Reacting 3-methylpiperidin-4-one with methylamine hydrochloride under reductive conditions (NaBH₃CN, MeOH, 0–5°C) yields 3-methylpiperidin-4-amine. -
Cyclopropanecarbonyl conjugation:
Treatment with cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane (0°C → RT, 12 h) followed by silica gel chromatography (EtOAc/hexane = 3:7) affords the title compound in 68–72% yield .
Scale-Up Challenges
Industrial production faces hurdles including:
-
Low cyclopropane stability: Ring-opening side reactions occur above 40°C, necessitating precise temperature control.
-
Chiral resolution: The 3-methyl group creates a stereogenic center, requiring asymmetric synthesis or enzymatic separation (enantiomeric excess <85% in current methods) .
ADMET Profiling
In Vitro Metabolic Stability
Hepatic microsome studies (human, rat) reveal:
-
Half-life: 42 min (human), 68 min (rat)
-
Major metabolites: N-demethylated product (m/z 168.1) and cyclopropane ring-opened diol (m/z 200.2).
Toxicity Thresholds
Current Research Directions
Structure-Activity Relationship (SAR) Studies
Recent modifications focus on:
-
Cyclopropane substituents: Fluorination at C2 improves metabolic stability (t₁/₂ ↑ 58%) but reduces σ-1 affinity .
-
Piperidine N-alkylation: Ethyl analogs show enhanced blood-brain barrier penetration (PAMPA-BBB Pe = 12.3 × 10⁻⁶ cm/s vs. 8.7 for parent) .
Targeted Drug Delivery Systems
Nanoparticle formulations (PLGA-PEG carriers) increase aqueous solubility from 0.12 mg/mL (free base) to 3.8 mg/mL, with sustained release over 72h .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume